![molecular formula C22H40ClNO B14699909 Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride CAS No. 22159-25-7](/img/structure/B14699909.png)
Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride: is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within the pyridine ring, which is balanced by a chloride anion in this case .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridinium, 1-[(hexadecyloxy)methyl]-, chloride typically involves the quaternization of pyridine with a suitable alkylating agent. One common method is the reaction of pyridine with hexadecyloxy methyl chloride under reflux conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane to facilitate the formation of the quaternary ammonium salt .
Industrial Production Methods: Industrial production of pyridinium salts often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, leading to the formation of different pyridinium derivatives.
Oxidation: The compound can be oxidized to form pyridinium N-oxide.
Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions.
Major Products:
Nucleophilic Substitution: Various substituted pyridinium salts.
Oxidation: Pyridinium N-oxide.
Reduction: Pyridine.
科学的研究の応用
Chemistry: Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride is used as a phase transfer catalyst in organic synthesis. It facilitates the transfer of reactants between different phases, enhancing the reaction rate and yield .
Biology: In biological research, pyridinium salts are studied for their antimicrobial properties. They are effective against a wide range of microorganisms, making them useful in the development of disinfectants and antiseptics .
Medicine: Pyridinium compounds are explored for their potential therapeutic applications, including as anticholinesterase agents. They have shown promise in the treatment of conditions such as myasthenia gravis and organophosphate poisoning .
Industry: In the industrial sector, pyridinium salts are used as surfactants and emulsifiers. They are also employed in the formulation of personal care products, such as shampoos and conditioners, due to their ability to enhance the solubility and stability of active ingredients .
作用機序
The mechanism of action of pyridinium, 1-[(hexadecyloxy)methyl]-, chloride involves its interaction with cellular membranes. The positively charged pyridinium ion can disrupt the integrity of microbial cell membranes, leading to cell lysis and death. This property underlies its antimicrobial activity .
In medicinal applications, pyridinium compounds can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, pyridinium compounds increase the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
類似化合物との比較
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.
Methylpyridinium Chloride: A simpler pyridinium salt with similar chemical reactivity.
Uniqueness: Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride is unique due to its long alkyl chain, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes. This structural feature distinguishes it from other pyridinium salts and contributes to its diverse applications in various fields .
特性
CAS番号 |
22159-25-7 |
|---|---|
分子式 |
C22H40ClNO |
分子量 |
370.0 g/mol |
IUPAC名 |
1-(hexadecoxymethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C22H40NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-24-22-23-19-16-15-17-20-23;/h15-17,19-20H,2-14,18,21-22H2,1H3;1H/q+1;/p-1 |
InChIキー |
VYCNDXYSPKUVGD-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCOC[N+]1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


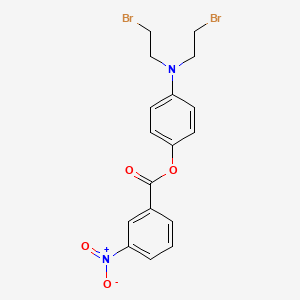
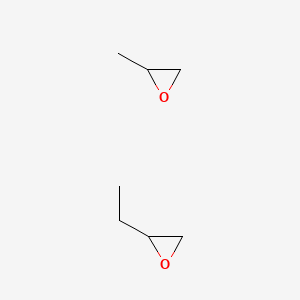

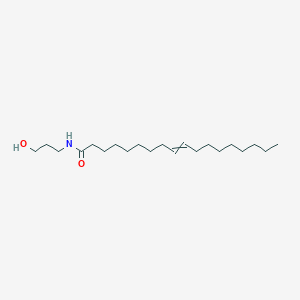
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
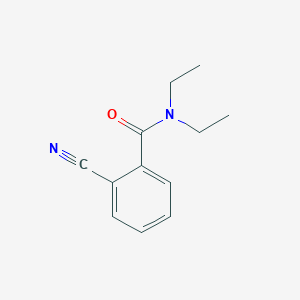
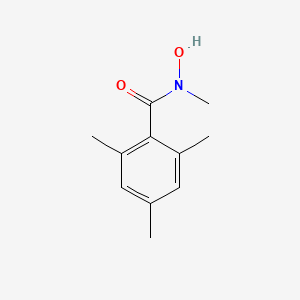
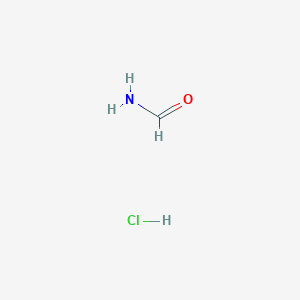
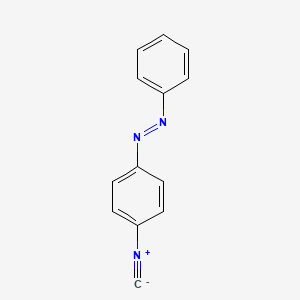
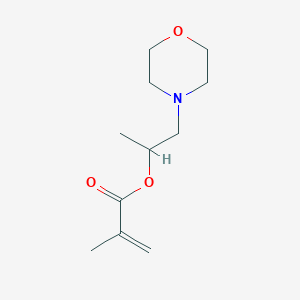
![Ethyl 4-[(2,4-diamino-7,8-dihydropteridin-6-yl)methylamino]benzoate](/img/structure/B14699919.png)
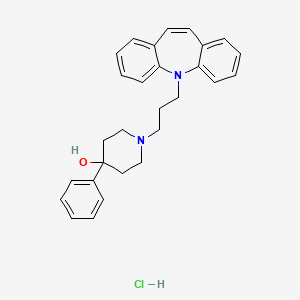
![2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide](/img/structure/B14699922.png)
![Benzo[a]acridin-12-amine](/img/structure/B14699930.png)
